molecular formula C22H20N3NaO8S B13755353 Sodium diethyl 2-((2-amino-8-hydroxy-6-sulphonatonaphthyl)azo)terephthalate CAS No. 73309-51-0

Sodium diethyl 2-((2-amino-8-hydroxy-6-sulphonatonaphthyl)azo)terephthalate

Cat. No.: B13755353
CAS No.: 73309-51-0
M. Wt: 509.5 g/mol
InChI Key: OGANMMJCDWWWJR-UHFFFAOYSA-M
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Description

Sodium diethyl 2-[(2-amino-8-hydroxy-6-sulfonatonaphthyl)azo]terephthalate is a complex organic compound with the molecular formula C22H21N3O8SNa and a molecular weight of 509.50 g/mol. This compound is known for its vibrant color properties and is often used in various industrial applications, including dyes and pigments.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium diethyl 2-[(2-amino-8-hydroxy-6-sulfonatonaphthyl)azo]terephthalate involves a multi-step process. The primary steps include:

    Diazotization: The starting material, 2-amino-8-hydroxy-6-sulfonatonaphthalene, undergoes diazotization using sodium nitrite and hydrochloric acid to form the diazonium salt.

    Coupling Reaction: The diazonium salt is then coupled with diethyl terephthalate under alkaline conditions to form the azo compound.

    Neutralization: The final product is neutralized with sodium hydroxide to obtain the sodium salt form.

Industrial Production Methods

In industrial settings, the production of sodium diethyl 2-[(2-amino-8-hydroxy-6-sulfonatonaphthyl)azo]terephthalate is scaled up using large reactors and continuous flow processes to ensure consistency and efficiency. The reaction conditions are carefully controlled to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Sodium diethyl 2-[(2-amino-8-hydroxy-6-sulfonatonaphthyl)azo]terephthalate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.

    Substitution: The sulfonate group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite and zinc dust are used.

    Substitution: Nucleophiles like hydroxide ions or amines are employed in substitution reactions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Sodium diethyl 2-[(2-amino-8-hydroxy-6-sulfonatonaphthyl)azo]terephthalate has a wide range of applications in scientific research:

    Chemistry: Used as a dye in analytical chemistry for detecting metal ions.

    Biology: Employed in staining techniques for microscopy.

    Medicine: Investigated for potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

    Industry: Utilized in the production of high-performance pigments and dyes for textiles and plastics.

Mechanism of Action

The mechanism of action of sodium diethyl 2-[(2-amino-8-hydroxy-6-sulfonatonaphthyl)azo]terephthalate involves its ability to form stable complexes with metal ions and other molecules. The azo group (-N=N-) plays a crucial role in its binding properties, allowing it to interact with various molecular targets. The sulfonate group enhances its solubility in water, making it suitable for aqueous applications.

Comparison with Similar Compounds

Similar Compounds

  • Sodium diethyl 2-[(2-amino-8-hydroxy-6-sulfonatonaphthyl)azo]benzoate
  • Sodium diethyl 2-[(2-amino-8-hydroxy-6-sulfonatonaphthyl)azo]phthalate

Uniqueness

Sodium diethyl 2-[(2-amino-8-hydroxy-6-sulfonatonaphthyl)azo]terephthalate is unique due to its specific structural features, such as the presence of the terephthalate moiety, which imparts distinct chemical and physical properties. This compound exhibits superior stability and solubility compared to its analogs, making it highly valuable in various applications.

Properties

CAS No.

73309-51-0

Molecular Formula

C22H20N3NaO8S

Molecular Weight

509.5 g/mol

IUPAC Name

sodium;6-amino-5-[[2,5-bis(ethoxycarbonyl)phenyl]diazenyl]-4-hydroxynaphthalene-2-sulfonate

InChI

InChI=1S/C22H21N3O8S.Na/c1-3-32-21(27)13-5-7-15(22(28)33-4-2)17(10-13)24-25-20-16(23)8-6-12-9-14(34(29,30)31)11-18(26)19(12)20;/h5-11,26H,3-4,23H2,1-2H3,(H,29,30,31);/q;+1/p-1

InChI Key

OGANMMJCDWWWJR-UHFFFAOYSA-M

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)C(=O)OCC)N=NC2=C(C=CC3=CC(=CC(=C32)O)S(=O)(=O)[O-])N.[Na+]

Origin of Product

United States

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